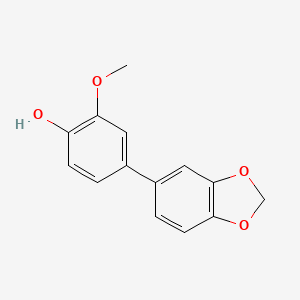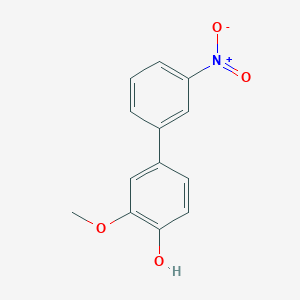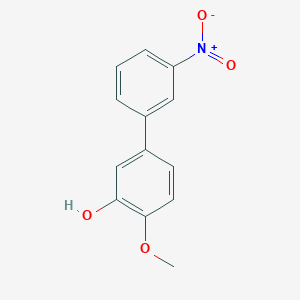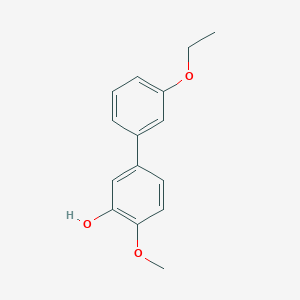
2-Methoxy-5-(3-methylthiophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% (2M5MTP95) is a phenolic compound that is commonly used in scientific research. It has a wide range of applications in laboratory experiments and has been used in studies of biochemical and physiological effects.
Scientific Research Applications
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has been used in a variety of scientific research applications, including studies of the biochemical and physiological effects of drugs, in particular the effects of opioids. It has also been used to study the effects of various environmental pollutants on the environment, as well as in studies of the effects of various food additives on human health.
Mechanism of Action
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of various neurotransmitters, including serotonin, dopamine, and norepinephrine. By inhibiting MAO, 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% can increase the levels of these neurotransmitters in the body, which can have a variety of effects on the body and brain.
Biochemical and Physiological Effects
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an effect on the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the levels of various hormones, including cortisol, epinephrine, and norepinephrine. Additionally, it has been shown to have an effect on the levels of various enzymes, including MAO.
Advantages and Limitations for Lab Experiments
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is available in a variety of concentrations. Additionally, it is relatively stable and has a long shelf life. One of the main limitations is that it is not very soluble in water, which can limit its use in some experiments.
Future Directions
There are a number of potential future directions for the use of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% in scientific research. One potential direction is to further explore the biochemical and physiological effects of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% in humans. Additionally, further research could be done to explore the effects of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95% on various environmental pollutants and food additives. Finally, further research could be done to explore the potential therapeutic applications of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95%.
Synthesis Methods
2-Methoxy-5-(3-methylthiophenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of 3-methylthiophenol with potassium permanganate in the presence of acetic acid, followed by oxidation with chromium trioxide in acetic acid. This method has been shown to produce a 95% yield of 2-Methoxy-5-(3-methylthiophenyl)phenol, 95%.
properties
IUPAC Name |
2-methoxy-5-(3-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-16-14-7-6-11(9-13(14)15)10-4-3-5-12(8-10)17-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUZOXKZTMFOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(3-methylthiophenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














